

Spectroscopic and Biological Insights into 2''-O-Galloylquercitrin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2''-O-Galloylquercitrin

Cat. No.: B3029846

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR and MS) for the natural product **2''-O-Galloylquercitrin**. It includes detailed experimental protocols for data acquisition and an exploration of its known biological activities, with a focus on relevant signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data of 2''-O-Galloylquercitrin

The structural elucidation of **2''-O-Galloylquercitrin**, a galloylated flavonoid glycoside, relies heavily on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for confirming its chemical structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ^1H and ^{13}C NMR spectra of **2''-O-Galloylquercitrin** were recorded in methanol- d_4 . The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ^1H and ^{13}C NMR Spectroscopic Data of **2''-O-Galloylquercitrin** (in Methanol- d_4)

Position	¹³ C (ppm)	¹ H (ppm, mult., J in Hz)
Quercetin Moiety		
2	157.9	-
3	135.8	-
4	179.5	-
5	163.0	-
6	99.9	6.21 (d, 2.1)
7	165.9	-
8	94.8	6.39 (d, 2.1)
9	159.0	-
10	105.8	-
1'	123.0	-
2'	116.0	7.62 (d, 2.2)
3'	146.2	-
4'	149.8	-
5'	117.2	6.89 (d, 8.5)
6'	123.1	7.58 (dd, 8.5, 2.2)
Rhamnose Moiety		
1"	103.8	5.36 (d, 1.6)
2"	71.8	4.93 (dd, 3.4, 1.7)
3"	71.9	4.15 (dd, 9.6, 3.4)
4"	73.2	3.78 (t, 9.6)
5"	71.8	3.42 (m)
6"	17.8	0.94 (d, 6.2)

Galloyl Moiety		
1"	122.0	-
2", 6"	110.3	7.01 (s)
3", 5"	146.7	-
4"	140.2	-
7" (C=O)	167.9	-

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the molecular formula of **2"-O-Galloylquercitrin**. The fragmentation pattern observed in tandem MS (MS/MS) experiments provides further structural confirmation.

Table 2: High-Resolution Mass Spectrometry Data for **2"-O-Galloylquercitrin**

Ion	m/z [M-H] ⁻	Calculated Mass
C ₂₇ H ₂₁ O ₁₅	599.11	599.0986

Table 3: Predicted MS/MS Fragmentation of **2"-O-Galloylquercitrin** ([M-H]⁻)

Fragment Ion	m/z	Description
[M-H-galloyl] ⁻	447.09	Loss of the galloyl group (152 Da)
[M-H-galloyl-rhamnose] ⁻	301.03	Subsequent loss of the rhamnose moiety (146 Da)
[Quercetin-H] ⁻	301.03	Aglycone fragment
[Galloyl-H] ⁻	169.01	Gallic acid anion

Experimental Protocols

Detailed and standardized experimental procedures are critical for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy

- Instrumentation: NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a proton frequency of 500 MHz or higher, equipped with a cryoprobe.
- Sample Preparation: Approximately 5-10 mg of purified **2''-O-Galloylquercitrin** is dissolved in 0.5 mL of methanol-d4 (CD₃OD).
- ¹H NMR Acquisition:
 - Pulse Program: Standard 'zg30' pulse sequence.
 - Acquisition Time: ~2.5 seconds.
 - Relaxation Delay: 2.0 seconds.
 - Number of Scans: 16 to 64, depending on sample concentration.
 - Spectral Width: 0-12 ppm.
- ¹³C NMR Acquisition:
 - Pulse Program: Standard 'zgpg30' with proton decoupling.
 - Acquisition Time: ~1.0 second.
 - Relaxation Delay: 2.0 seconds.
 - Number of Scans: 1024 to 4096, depending on sample concentration.
 - Spectral Width: 0-200 ppm.
- 2D NMR Experiments: Standard pulse programs for COSY, HSQC, and HMBC experiments are used to establish connectivities and assign all proton and carbon signals unambiguously.

Mass Spectrometry

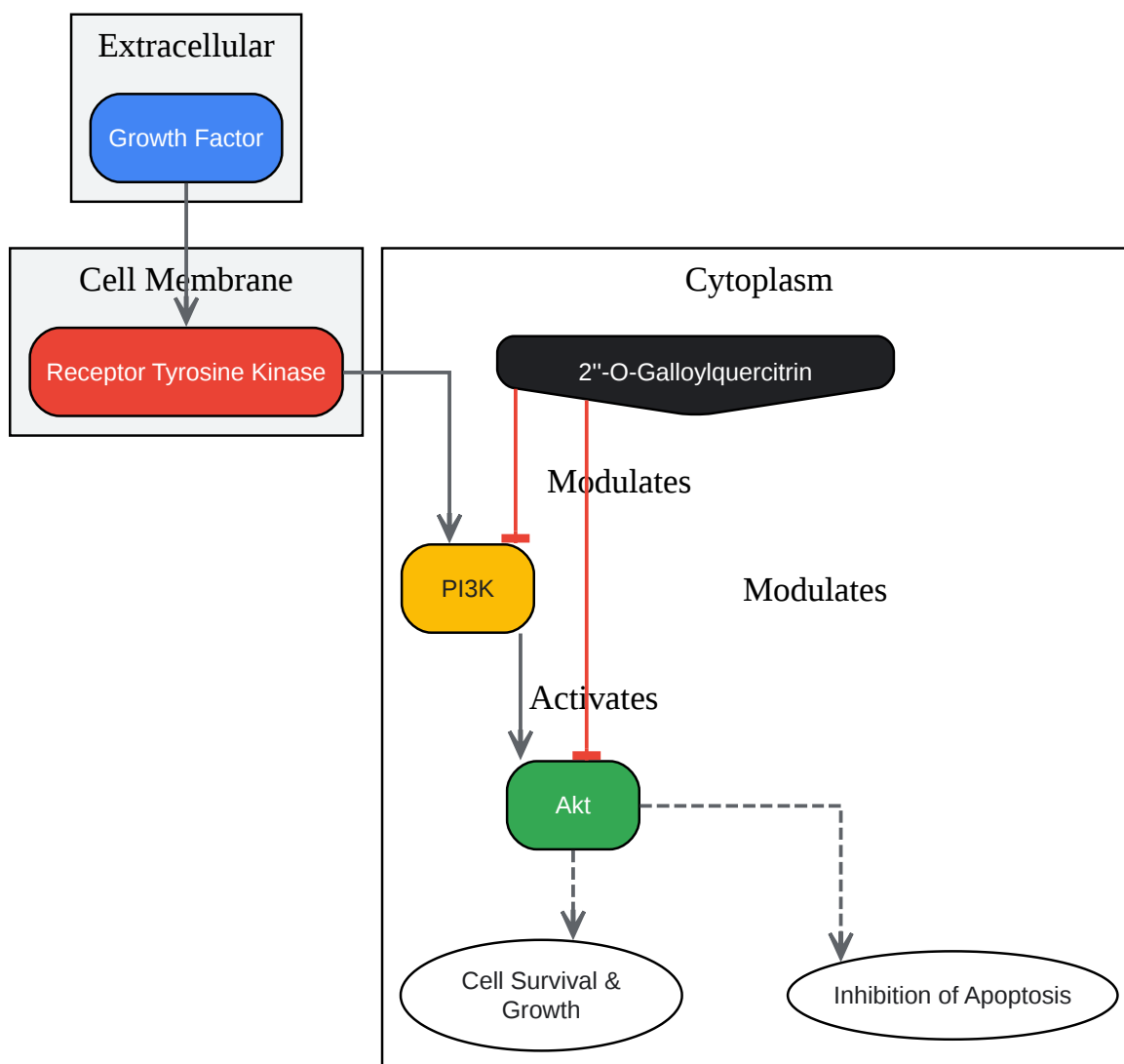
- Instrumentation: High-resolution mass spectra are acquired on a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
- Sample Preparation: A dilute solution of the purified compound (1-10 µg/mL) is prepared in methanol or acetonitrile/water (1:1, v/v).
- HR-ESI-MS Parameters:
 - Ionization Mode: Negative ion mode is often preferred for flavonoids.
 - Capillary Voltage: 3.0-4.0 kV.
 - Nebulizer Gas (N₂): 1.0-2.0 Bar.
 - Drying Gas (N₂): 8.0-10.0 L/min.
 - Drying Temperature: 180-220 °C.
- MS/MS Fragmentation:
 - Precursor Ion Selection: The [M-H]⁻ ion (m/z 599.11) is selected in the quadrupole.
 - Collision Gas: Argon.
 - Collision Energy: Ramped from 10 to 40 eV to obtain a comprehensive fragmentation pattern.

Biological Activity and Signaling Pathways

2''-O-Galloylquercitrin has been shown to possess significant biological activities, including hepatoprotective and anti-inflammatory effects. Its mechanism of action involves the modulation of key cellular signaling pathways.

Hepatoprotective Effects via PI3K/Akt Signaling Pathway

Recent studies have demonstrated that **2"-O-Galloylquercitrin** exhibits hepatoprotective effects by modulating the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is crucial for cell survival, growth, and proliferation.



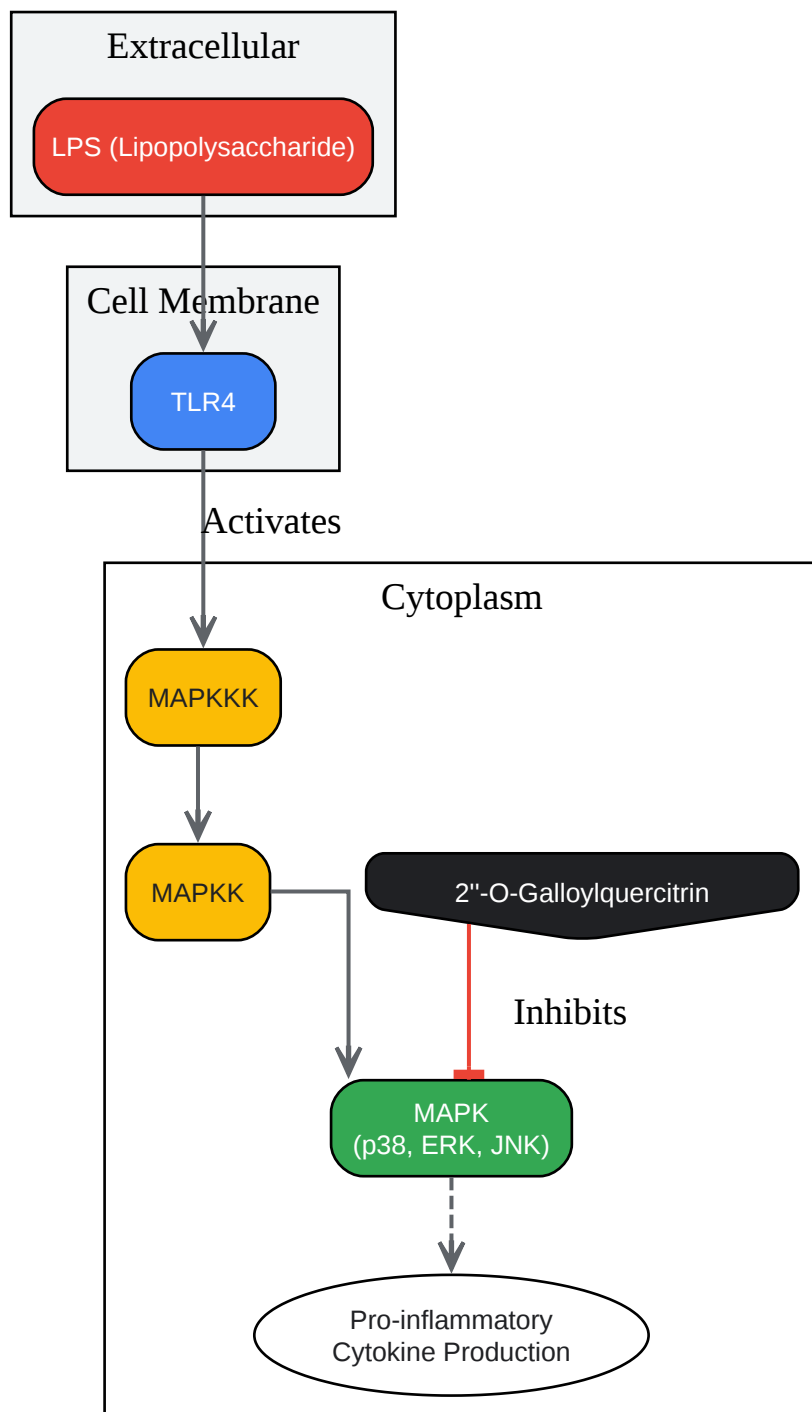
[Click to download full resolution via product page](#)

PI3K/Akt Signaling Pathway Modulation

Anti-inflammatory Effects via MAPK Signaling Pathway

A closely related compound, Quercetin-3-O- β -D-(2"-galloyl)-glucopyranoside, has been shown to exert anti-inflammatory effects by suppressing the Mitogen-Activated Protein Kinase (MAPK)

signaling pathway. This suggests a similar mechanism may be at play for **2"-O-Galloylquercitrin**. The MAPK pathway is a key regulator of inflammatory responses.

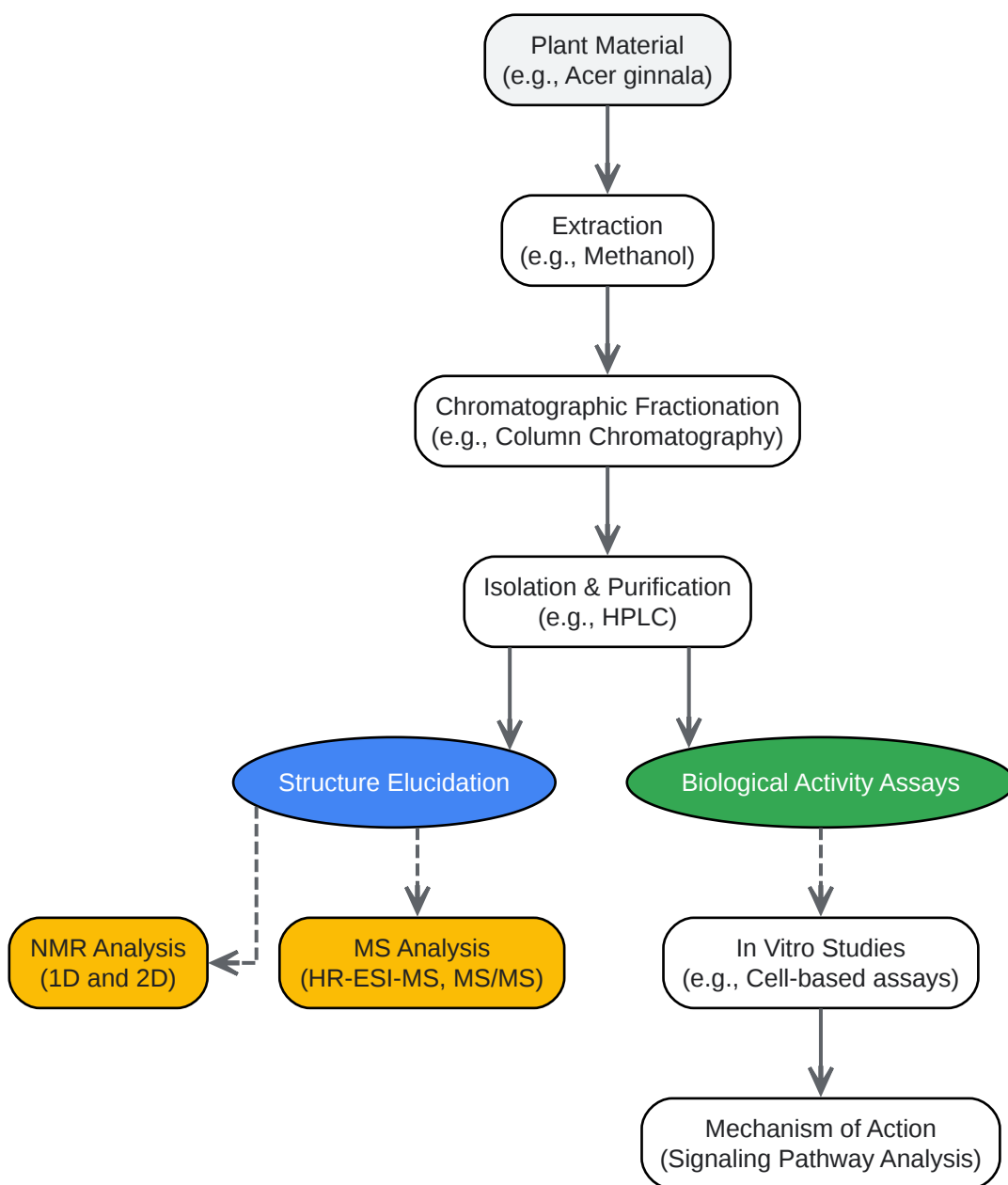


[Click to download full resolution via product page](#)

MAPK Signaling Pathway Inhibition

Experimental Workflow

The overall process from isolation to biological activity assessment of **2''-O-Galloylquercitrin** follows a structured workflow.



[Click to download full resolution via product page](#)

Isolation and Characterization Workflow

- To cite this document: BenchChem. [Spectroscopic and Biological Insights into 2''-O-Galloylquercitrin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3029846#spectroscopic-data-nmr-ms-of-2-o-galloylquercitrin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com